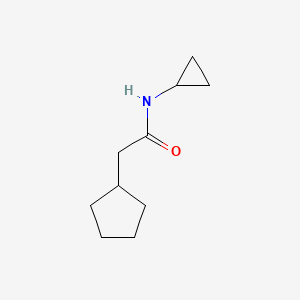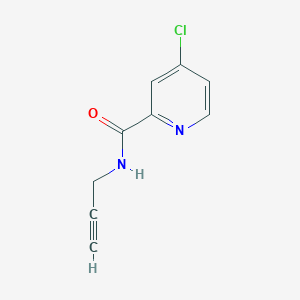![molecular formula C15H14FNO2 B7472921 N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide](/img/structure/B7472921.png)
N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide, also known as FMAU, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research. FMAU belongs to a class of compounds called thymidine analogs, which are used to study the processes of DNA replication and repair in cells. In
作用机制
N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide is incorporated into the DNA of cells during the process of replication, where it replaces thymidine. Once incorporated, N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide can inhibit DNA synthesis and induce cell death, making it a potential therapeutic agent for cancer treatment. N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide has also been shown to have anti-inflammatory properties, which may contribute to its potential as a cancer treatment.
Biochemical and physiological effects:
N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide has been shown to selectively accumulate in tumor cells, making it a promising tool for imaging and detecting cancer. N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide has also been shown to inhibit DNA synthesis and induce cell death in cancer cells, which may make it a potential therapeutic agent for cancer treatment. N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide has been shown to have anti-inflammatory properties, which may contribute to its potential as a cancer treatment.
实验室实验的优点和局限性
One advantage of using N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide in lab experiments is its ability to selectively accumulate in tumor cells, making it a useful tool for imaging and detecting cancer. However, N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide has some limitations in lab experiments. For example, N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent. Additionally, N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide. One area of interest is the development of N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide as a therapeutic agent for cancer treatment. Researchers are exploring ways to increase the half-life of N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide in vivo and reduce its toxicity to normal cells. Another area of interest is the use of N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, researchers are exploring the use of N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide in other areas of medicine, such as imaging and detection of infectious diseases.
合成方法
The synthesis of N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide involves the reaction of 2-hydroxy-N-methylbenzamide with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is isolated by column chromatography. The yield of N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide is typically around 40-50%, and the purity can be confirmed by nuclear magnetic resonance spectroscopy.
科学研究应用
N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide has been extensively studied for its potential applications in cancer research. Thymidine analogs like N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide are used to study the processes of DNA replication and repair in cancer cells, which can provide valuable insights into the mechanisms of tumor growth and progression. N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide has been shown to selectively accumulate in tumor cells, making it a promising tool for imaging and detecting cancer.
属性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-17(10-11-6-2-4-8-13(11)16)15(19)12-7-3-5-9-14(12)18/h2-9,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJNXLYGJBAMPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)






![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)

![2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7472911.png)
![3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B7472916.png)

![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472947.png)
